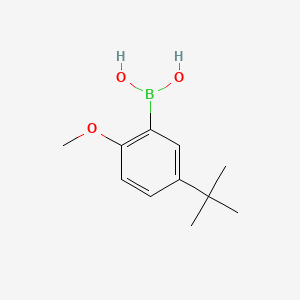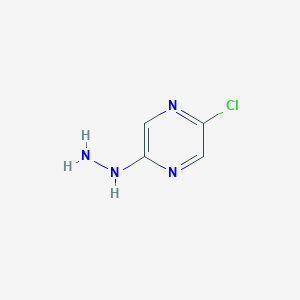
4-Propylcyclohexane-1-carbaldehyde
Vue d'ensemble
Description
4-Propylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with a propyl chain attached at the 4th position and a formyl group (CHO) attached to the first carbon (C1) of the cyclohexane ring. This compound is part of the aldehyde family and is known for its reactivity due to the presence of the formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Propylcyclohexane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexanone followed by oxidation. The process typically includes:
Alkylation: Cyclohexanone is reacted with propyl bromide in the presence of a strong base like sodium hydride (NaH) to form 4-propylcyclohexanone.
Oxidation: The 4-propylcyclohexanone is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large reactors to mix cyclohexanone and propyl bromide with a base.
Continuous Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Converts the aldehyde to a carboxylic acid using oxidizing agents like chromic acid (CrO3).
Reduction: Reduces the aldehyde to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Aldol Condensation: Involves the self-condensation of two aldehyde molecules to form a β-hydroxy aldehyde.
Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules undergo disproportionation to yield one alcohol and one carboxylic acid.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Aldol Condensation: Base catalysts like sodium hydroxide (NaOH)
Cannizzaro Reaction: Strong bases such as potassium hydroxide (KOH)
Major Products
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Propylcyclohexane-1-methanol
Aldol Condensation: β-Hydroxy-4-propylcyclohexane-1-carbaldehyde
Cannizzaro Reaction: 4-Propylcyclohexane-1-methanol and 4-Propylcyclohexane-1-carboxylic acid
Applications De Recherche Scientifique
4-Propylcyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
as an aldehyde, it is likely to interact with nucleophiles, forming Schiff bases with amines and undergoing various condensation reactions. The formyl group is highly reactive and can participate in numerous biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the propyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carbaldehyde: Has a methyl group instead of a propyl group, resulting in different steric and electronic properties.
4-Ethylcyclohexane-1-carbaldehyde: Contains an ethyl group, offering a balance between the properties of the methyl and propyl derivatives.
Uniqueness
4-Propylcyclohexane-1-carbaldehyde is unique due to its specific structural features:
Propyl Chain: Increases the molecule’s hydrophobicity and size, affecting its solubility and reactivity.
Cyclohexane Ring: Provides a stable and rigid framework, influencing the compound’s overall stability and reactivity.
Propriétés
IUPAC Name |
4-propylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLOXFZSOVSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579586 | |
| Record name | 4-Propylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209735-40-0, 80361-78-0 | |
| Record name | 4-Propylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209735-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxaldehyde, 4-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanecarboxaldehyde, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)








![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)

